molecular formula C12H17NO4S2 B7049516 2-[Cyclopropylmethyl-(3,5-dimethylthiophen-2-yl)sulfonylamino]acetic acid

2-[Cyclopropylmethyl-(3,5-dimethylthiophen-2-yl)sulfonylamino]acetic acid

Cat. No.: B7049516
M. Wt: 303.4 g/mol
InChI Key: OOIYVTFUWCCZAV-UHFFFAOYSA-N
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Description

2-[Cyclopropylmethyl-(3,5-dimethylthiophen-2-yl)sulfonylamino]acetic acid is a complex organic compound that features a cyclopropylmethyl group, a dimethylthiophenyl group, and a sulfonylamino group attached to an acetic acid moiety

Properties

IUPAC Name

2-[cyclopropylmethyl-(3,5-dimethylthiophen-2-yl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-8-5-9(2)18-12(8)19(16,17)13(7-11(14)15)6-10-3-4-10/h5,10H,3-4,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIYVTFUWCCZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)S(=O)(=O)N(CC2CC2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropylmethyl-(3,5-dimethylthiophen-2-yl)sulfonylamino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.

    Introduction of the Dimethylthiophenyl Group: This step involves the functionalization of a thiophene ring with methyl groups at the 3 and 5 positions, which can be accomplished through Friedel-Crafts alkylation.

    Acetic Acid Attachment: Finally, the acetic acid moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropylmethyl-(3,5-dimethylthiophen-2-yl)sulfonylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[Cyclopropylmethyl-(3,5-dimethylthiophen-2-yl)sulfonylamino]acetic acid would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylthiophen-2-yl)acetic acid: Shares the dimethylthiophenyl group but lacks the cyclopropylmethyl and sulfonylamino groups.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the thiophenyl and sulfonylamino groups.

    Sulfonylaminoacetic acid: Contains the sulfonylamino and acetic acid moieties but lacks the cyclopropylmethyl and thiophenyl groups.

Uniqueness

2-[Cyclopropylmethyl-(3,5-dimethylthiophen-2-yl)sulfonylamino]acetic acid is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to its similar compounds. This uniqueness makes it a valuable compound for further research and development.

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